molecular formula C13H14F3NO3 B8266802 tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate

tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B8266802
M. Wt: 289.25 g/mol
InChI Key: JTTBENPKKBFFEK-UHFFFAOYSA-N
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Description

tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. This compound, with the CAS number 2353002-85-2 and a molecular weight of 289.25 g/mol, features a reactive aldehyde group and a protected amine (Boc group) on the same aromatic ring, which is further functionalized with a trifluoromethyl group . The presence of these multiple functional groups makes it an exceptionally versatile scaffold for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The aldehyde moiety serves as a key handle for further chemical transformations, such as nucleophilic addition and reductive amination, facilitating the construction of carbon-nitrogen and carbon-carbon bonds. Concurrently, the Boc-protected amine can be readily deprotected under mild acidic conditions to reveal a free aniline, which is a crucial intermediate for constructing urea and amide derivatives. The trifluoromethyl group is a privileged structural motif in drug discovery due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . Researchers value this compound for its utility in constructing combinatorial libraries and as a key intermediate in multi-step synthetic routes. The product is labeled with the signal word "Warning" and has hazard statements H302, H315, H319, and H335 . It is essential to handle this material with appropriate personal protective equipment (PPE) and in a well-ventilated area. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-8(7-18)4-9(6-10)13(14,15)16/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTBENPKKBFFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the formyl and trifluoromethyl groups onto the phenyl ring. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted benzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base and a solvent such as ethanol, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Chemistry

tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the development of drugs targeting neurodegenerative diseases due to its enzyme inhibition properties.
  • Agrochemicals : The compound is also explored for its potential use in developing agrochemicals that require specific chemical functionalities.

Biology

The compound is studied for its biological activities, particularly its role as an enzyme inhibitor:

  • Enzyme Inhibition : Research indicates that it can inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease. This inhibition may help reduce the formation of amyloid-beta peptides, a hallmark of the disease .
    • Study Case : In vitro studies demonstrated that this compound exhibited neuroprotective effects against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory cytokines like TNF-α.

Medicine

The therapeutic potential of this compound is under investigation:

  • Neuroprotective Agents : Its derivatives are being explored for their efficacy in treating Alzheimer's disease and other neurodegenerative conditions.
    • Case Study : A comparative analysis highlighted that the presence of the trifluoromethyl group significantly enhances biological activity compared to related compounds lacking this feature.

Material Science

Due to its unique chemical properties, this compound is also being investigated for:

  • Development of New Materials : The compound's characteristics make it suitable for creating specialty chemicals and materials with specific functionalities .

Summary of Research Findings

Application AreaFindings/Insights
ChemistryUsed as an intermediate in organic synthesis; important for pharmaceuticals and agrochemicals.
BiologyExhibits enzyme inhibition; potential neuroprotective effects against Alzheimer's disease.
MedicineExplored for therapeutic applications; derivatives show promise in treating neurodegenerative diseases.
Material ScienceSuitable for developing new materials with specific properties due to unique chemical characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl carbamate derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Key Observations:

  • Formyl Group (Target Compound): The aldehyde substituent offers a reactive site for Schiff base formation or amide coupling, distinguishing it from amino or halogenated analogs. This makes it valuable for synthesizing targeted drug conjugates .
  • Trifluoromethyl Group : Present in all listed compounds, the -CF₃ group enhances lipophilicity and resistance to metabolic degradation, critical for improving drug bioavailability .
  • Amino and Chloromethyl Substituents: These groups () facilitate further functionalization but require protection/deprotection strategies during synthesis, unlike the formyl group, which can directly participate in reactions .

Biological Activity

tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H14_{14}F3_3NO2_2
  • Molecular Weight : 261.24 g/mol
  • CAS Number : 109134-07-8

The presence of a trifluoromethyl group enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. It has been studied as an inhibitor of β-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease, by preventing the cleavage of amyloid precursor protein.
  • Receptor Binding : The compound may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

  • Study on β-secretase Inhibition : A study demonstrated that a derivative of this compound effectively inhibited β-secretase activity in vitro, leading to reduced amyloid-beta peptide formation. This finding supports its potential use in Alzheimer's disease therapy.
  • Anti-inflammatory Activity Assessment : In a comparative study, various derivatives were evaluated for their anti-inflammatory effects. Compounds similar to this compound exhibited promising results, suggesting that modifications could enhance therapeutic efficacy .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits β-secretase; reduces amyloid-beta levels
Anti-inflammatoryInhibition percentage: 39% - 54%
NeuroprotectionReduces inflammation and oxidative stress
AntimicrobialModerate activity against pathogens

Q & A

Basic: What are the standard synthetic protocols for preparing tert-butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. A common approach includes:

Protection of the amine group : Use tert-butyl carbamate (Boc) protection under anhydrous conditions with reagents like di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .

Introduction of the formyl group : Employ Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group via Kornblum oxidation .

Trifluoromethylation : Utilize copper-mediated cross-coupling or electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) .
Key Purification Steps :

  • Column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Recrystallization from ethanol or methanol.
  • Analytical validation via HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z calculated for C₁₃H₁₄F₃NO₃: 297.09) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the formyl proton peak at ~9.8–10.0 ppm (singlet) and tert-butyl group at ~1.4 ppm .
    • ¹³C NMR : Confirm the carbamate carbonyl at ~155 ppm and trifluoromethyl carbon at ~125 ppm (q, J = 270 Hz) .
  • Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystallographic disorder using SHELX programs (e.g., SHELXL for refinement), particularly for confirming stereochemistry in derivatives .

Advanced: How can reactive intermediates (e.g., formyl or trifluoromethyl groups) be stabilized during synthesis?

Methodological Answer:

  • Protection Strategies :
    • Use temporary protecting groups (e.g., acetals for formyl) to prevent side reactions during trifluoromethylation .
  • Reaction Conditions :
    • Conduct reactions under inert atmospheres (N₂/Ar) to avoid moisture-sensitive intermediates.
    • Use low temperatures (−78°C to 0°C) for electrophilic substitutions to control reactivity .
  • Workup : Quench reactive intermediates (e.g., POCl₃) with ice-cold sodium bicarbonate to prevent decomposition .

Advanced: How are crystallographic disorders resolved in X-ray structures of carbamate derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to detect disorder in flexible tert-butyl or trifluoromethyl groups .
  • Refinement in SHELXL :
    • Apply "PART" instructions to model split positions.
    • Use restraints (e.g., SIMU, DELU) to stabilize thermal motion in disordered regions .
  • Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under nitrogen, away from moisture and heat (recommended: 2–8°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be analyzed?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., deprotected amines or oxidized intermediates) .

Advanced: What computational methods aid in elucidating reaction mechanisms for trifluoromethylation?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to study trifluoromethyl radical pathways .
  • Kinetic Isotope Effects (KIE) : Compare rates of protio vs. deuterated substrates to identify rate-determining steps.
  • NBO Analysis : Examine charge distribution to predict electrophilic/nucleophilic sites .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of hexane:ethyl acetate (e.g., 7:3 → 1:1) .
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystal growth .
  • HPLC Prep : Employ reverse-phase C18 columns with acetonitrile/water mobile phases .

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